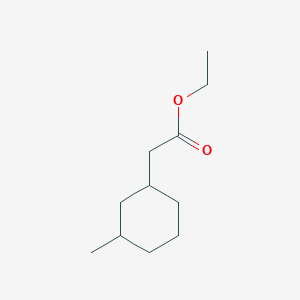

ethyl 2-(3-methylcyclohexyl)acetate

Descripción

Ethyl 2-(3-methylcyclohexyl)acetate is an ester derived from 2-(3-methylcyclohexyl)acetic acid, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group. Its molecular formula is C₁₁H₂₀O₂, with a molecular weight of 184.27 g/mol . The compound features a 3-methylcyclohexyl moiety attached to the alpha carbon of an ethyl acetate backbone. This structure confers significant hydrophobicity due to the bulky cyclohexyl group, making it less polar than linear esters.

Propiedades

IUPAC Name |

ethyl 2-(3-methylcyclohexyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-5-9(2)7-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNAIDJBODAJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ethyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification reaction between 3-methylcyclohexanol and acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of ethyl(3-methylcyclohexyl)acetate can be achieved through a continuous esterification process. This process involves the use of a reactive distillation column, where the reactants are continuously fed into the column, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification reaction.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 2-(3-methylcyclohexyl)acetate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into its corresponding alcohol (3-methylcyclohexanol) and acetic acid under acidic or basic conditions.

Reduction: The ester can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Transesterification: Alcohols in the presence of an acid or base catalyst.

Major Products Formed

Hydrolysis: 3-methylcyclohexanol and acetic acid.

Reduction: 3-methylcyclohexanol.

Transesterification: Different esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

ethyl 2-(3-methylcyclohexyl)acetate has various applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Fragrance Development: Utilized in the formulation of perfumes and fragrances due to its pleasant aroma.

Pharmaceutical Research: Investigated for its potential use in drug development and delivery systems.

Industrial Applications: Employed as a solvent and in the production of coatings and adhesives.

Mecanismo De Acción

The mechanism of action of ethyl(3-methylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Methyl (2-Oxocyclohexyl)acetate

- Molecular Formula : C₉H₁₄O₃

- Key Features : Contains a ketone group on the cyclohexane ring (2-oxo substituent) .

- Comparison: The ketone group increases polarity compared to ethyl 2-(3-methylcyclohexyl)acetate, leading to higher solubility in polar solvents. Reactivity: The α-hydrogens adjacent to the ketone are acidic, enabling enolate formation, which is absent in the target compound. Applications: Likely used in synthesizing heterocycles or bioactive molecules due to its reactive oxo group .

Ethyl 6-(4-Methoxyphenyl)-2-Oxo-4-Phenylcyclohex-3-Enecarboxylate

- Molecular Formula : C₂₃H₂₂O₄

- Key Features: A cyclohexenone derivative with aryl substituents (4-methoxyphenyl and phenyl groups) and an ester moiety .

- Crystallinity: Exhibits intermolecular C–H⋯O hydrogen bonds and weak C–H⋯π interactions in the solid state, influencing its melting point and stability .

Ethyl 2-(Substituted Imidazolyl)acetate Derivatives

- Examples : Ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl)acetate .

- Key Features : Imidazole ring with aryl substituents and an ethyl acetate side chain.

- Comparison: Polarity: The imidazole ring introduces basicity and hydrogen-bonding capability, contrasting with the non-polar cyclohexyl group in the target compound. Applications: These derivatives are explored for antimicrobial or anticancer activity due to the imidazole pharmacophore .

2-Ethylhexyl Acetate

- Molecular Formula : C₁₀H₂₀O₂

- Key Features : Branched alkyl chain (2-ethylhexyl) ester .

- Comparison :

- Volatility : The branched structure reduces volatility compared to linear esters, whereas the cyclohexyl group in the target compound may further decrease volatility due to increased molecular weight.

- Applications : Widely used in coatings, adhesives, and solvents, unlike the more specialized cyclohexyl derivatives .

Data Table: Key Properties and Features

Research Findings and Trends

- Synthetic Routes: Cyclohexyl-containing esters are often synthesized via esterification of carboxylic acids or Michael additions (e.g., ). The target compound likely requires direct esterification of 2-(3-methylcyclohexyl)acetic acid with ethanol.

- Crystal Packing : Bulky substituents like cyclohexyl groups can disrupt crystallization, leading to lower melting points compared to planar aromatic analogs .

- Reactivity : The absence of electron-withdrawing groups (e.g., ketones) in ethyl 2-(3-methylcyclohexyl)acetate limits its participation in reactions like nucleophilic acyl substitution, unlike methyl (2-oxocyclohexyl)acetate .

Actividad Biológica

Ethyl 2-(3-methylcyclohexyl)acetate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(3-methylcyclohexyl)acetate is characterized by an ester functional group attached to a cyclohexane ring with a methyl substitution. Its molecular formula is . The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of ethyl 2-(3-methylcyclohexyl)acetate typically involves the esterification of 3-methylcyclohexanol with acetic acid or acetic anhydride. Various methods have been explored, including:

- Direct Esterification : Reacting the alcohol with acetic acid in the presence of a catalyst.

- Transesterification : Using ethyl acetate and 3-methylcyclohexanol under specific conditions.

Antimicrobial Properties

Research indicates that ethyl 2-(3-methylcyclohexyl)acetate exhibits antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation. The compound's mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It has demonstrated the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related damage in biological systems. The antioxidant activity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher activity.

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| Ethyl 2-(3-methylcyclohexyl)acetate | 25 | Antioxidant |

| Standard Antioxidant (e.g., Ascorbic Acid) | 10 | Antioxidant |

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial effects of ethyl 2-(3-methylcyclohexyl)acetate against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural preservative.

- Antioxidant Evaluation : In another investigation, researchers assessed the antioxidant capacity of ethyl 2-(3-methylcyclohexyl)acetate using the DPPH assay. The compound showed promising results with an IC50 value of 25 µg/mL, suggesting it could compete with established antioxidants like ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.